Tuvatexib

Description

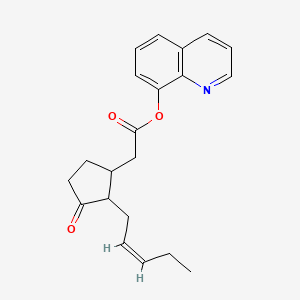

Structure

2D Structure

3D Structure

Properties

CAS No. |

2055404-90-3 |

|---|---|

Molecular Formula |

C21H23NO3 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

quinolin-8-yl 2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |

InChI |

InChI=1S/C21H23NO3/c1-2-3-4-9-17-16(11-12-18(17)23)14-20(24)25-19-10-5-7-15-8-6-13-22-21(15)19/h3-8,10,13,16-17H,2,9,11-12,14H2,1H3/b4-3- |

InChI Key |

AFOGJOMDCIQZNM-ARJAWSKDSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tuvatexib |

Origin of Product |

United States |

Foundational & Exploratory

Tuvatexib's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuvatexib (formerly VDA-1102) is an investigational first-in-class small molecule that represents a novel therapeutic approach in oncology. It functions as a dual modulator of Hexokinase 2 (HK2) and the Voltage-Dependent Anion Channel (VDAC), disrupting their interaction at the mitochondrial membrane. This targeted disruption selectively induces apoptosis in cancer cells, which overexpress HK2, while sparing normal tissues. Furthermore, this compound exhibits a bi-functional mechanism by activating an anti-tumor immune response through the NLRP3 inflammasome in macrophages. This guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism of Action: Targeting the Warburg Effect and Evading Apoptosis

Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is heavily reliant on the enzyme Hexokinase 2 (HK2), which is often overexpressed in tumors and bound to the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane.[1][2] This HK2-VDAC association provides a dual advantage to cancer cells: it promotes a high glycolytic rate and inhibits apoptosis by preventing the release of pro-apoptotic factors from the mitochondria.[3]

This compound is designed to selectively disrupt this crucial HK2-VDAC interaction.[4][5] By detaching HK2 from the mitochondria, this compound initiates a cascade of events that counteracts the hallmarks of cancer:

-

Reversal of the Warburg Effect: The dissociation of HK2 from VDAC reduces the high glycolytic rate in cancer cells, thereby limiting their energy supply and biosynthetic capabilities.

-

Induction of Apoptosis: The uncoupling of HK2 from VDAC "reopens" the mitochondrial pore, leading to the release of pro-apoptotic proteins and the activation of the intrinsic apoptotic pathway. This process is marked by the cleavage and activation of executioner caspases, such as Caspase-3.

Bi-functional Anti-Cancer Activity: Engaging the Innate Immune System

Beyond its direct effects on cancer cell metabolism and survival, this compound has been shown to possess immunomodulatory properties. The detachment of HK2 from VDAC in tumor-associated macrophages (TAMs) acts as a trigger for the activation of the NLRP3 inflammasome. This activation leads to the secretion of pro-inflammatory cytokines, including IL-1β and IL-18, which contribute to a shift in the tumor microenvironment from an immunosuppressive (M2-like) to an anti-tumor (M1-like) phenotype. This reprogramming of TAMs enhances the recruitment and activity of cytotoxic T lymphocytes (CD4+ and CD8+ T cells) within the tumor, further contributing to cancer cell elimination.

Preclinical and Clinical Data

In Vitro Efficacy

Studies on the related compound VDA-1275, which shares the same mechanism of action as this compound, have demonstrated potent anti-proliferative effects across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| H358 | Non-Small Cell Lung Cancer | 0.009 |

| PC-3 | Prostate Cancer | 0.053 |

| CT26 | Murine Colorectal Carcinoma | 0.049 |

| MC38 | Murine Colon Adenocarcinoma | 0.133 |

In Vivo Efficacy

Topical application of this compound in a murine model of UVB-induced skin lesions resulted in a significant reduction in lesion number and area.

| Animal Model | Treatment | Outcome |

| SKH-1 Mice (UVB-damaged skin) | Topical this compound | 70% reduction in lesion number and area |

In a syngeneic CT-26 colon cancer mouse model, the related compound VDA-1275 demonstrated significant tumor growth inhibition and prolonged survival.

Clinical Trial Data

This compound is currently being evaluated in Phase 2 clinical trials for Actinic Keratosis (AK) and Cutaneous T-Cell Lymphoma (CTCL).

| Indication | Phase | Key Findings |

| Actinic Keratosis | Phase 2b | 40% complete clearance rate and 80% lesion reduction rate. |

| Mycosis Fungoides (CTCL) | Phase 2a (interim analysis) | Objective Response Rate: 56%; Complete Response Rate: 22%; Partial Response Rate: 34%. |

Signaling Pathways

This compound-Induced Apoptosis in Cancer Cells

The primary mechanism of this compound involves the disruption of the HK2-VDAC complex, leading to mitochondrial-mediated apoptosis.

This compound-Mediated Immune Activation

In parallel to its direct cytotoxic effects, this compound modulates the tumor microenvironment by activating an anti-tumor immune response in macrophages.

Experimental Protocols

The following are representative methodologies based on published preclinical studies of compounds with the same mechanism of action as this compound.

Cell Viability Assay (XTT)

-

Cell Seeding: Plate cancer cells (e.g., H358, PC-3, CT26, MC38) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.

-

XTT Reagent Addition: Add XTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Apoptosis Assay (Caspase-3/7 Activity)

-

Cell Treatment: Treat cancer cells with this compound at various concentrations for the desired time points.

-

Lysis: Lyse the cells and collect the supernatant.

-

Caspase-Glo® 3/7 Assay: Add Caspase-Glo® 3/7 reagent to the cell lysate and incubate at room temperature.

-

Luminescence Measurement: Measure luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the protein concentration of the lysate to determine the relative caspase-3/7 activity.

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved Caspase-3, HK2, VDAC, β-actin).

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify band intensities using image analysis software.

In Vivo Tumor Growth Inhibition Study

-

Tumor Implantation: Subcutaneously implant cancer cells (e.g., CT-26) into the flank of syngeneic mice.

-

Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size.

-

Randomization and Treatment: Randomize mice into treatment and control groups and initiate treatment with this compound (e.g., via subcutaneous or topical administration) or vehicle control.

-

Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Survival Analysis: Monitor mice for signs of toxicity and euthanize when tumors reach a predetermined size or at the end of the study.

-

Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the significance of tumor growth inhibition. Conduct survival analysis using Kaplan-Meier curves.

Experimental Workflow Diagram

Conclusion

This compound presents a promising and innovative approach to cancer therapy by targeting the metabolic and survival dependencies of cancer cells through the disruption of the HK2-VDAC complex. Its dual mechanism of directly inducing apoptosis and simultaneously activating an anti-tumor immune response offers the potential for a potent and selective therapeutic strategy. The ongoing clinical trials will further elucidate the efficacy and safety of this compound in various cancer indications, potentially providing a new treatment paradigm for patients with high HK2-expressing tumors.

References

Tuvatexib and the Reversal of the Warburg Effect: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cell metabolism is characterized by a profound shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming, driven by the interaction between Hexokinase-2 (HK2) and the Voltage-Dependent Anion Channel (VDAC) on the mitochondrial membrane, provides a survival advantage to tumor cells. Tuvatexib (VDA-1102), a first-in-class small molecule developed by Vidac Pharma, is a selective modulator of this VDAC/HK2 complex. By disrupting this interaction, this compound aims to reverse the Warburg effect, thereby inducing apoptosis in malignant cells while sparing healthy tissue. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its clinical development, and the broader context of its role in targeting cancer metabolism. While specific quantitative preclinical data on metabolic flux changes induced by this compound are not yet publicly available, this paper synthesizes the current understanding of its mechanism and clinical progress.

Introduction: The Warburg Effect as a Therapeutic Target

The Warburg effect describes the observation that cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1] This metabolic phenotype is a hallmark of many cancers and is associated with tumor progression, metastasis, and resistance to therapy.[1] The enzyme Hexokinase-2 (HK2) is a key driver of this process. In cancer cells, HK2 is often overexpressed and localizes to the outer mitochondrial membrane, where it binds to the Voltage-Dependent Anion Channel (VDAC).[2] This interaction provides HK2 with preferential access to mitochondrial ATP, enhancing the glycolytic rate and, crucially, inhibiting the release of cytochrome c, a key step in the intrinsic apoptotic pathway.[2]

This compound (also known as VDA-1102) and its second-generation analogue, VDA-1275, are novel chemical entities designed to allosterically modulate and disrupt the VDAC/HK2 complex.[3] This disruption is hypothesized to reverse the Warburg effect, leading to a decrease in glycolysis, reactivation of mitochondrial apoptosis, and a shift in the tumor microenvironment from immunosuppressive to pro-inflammatory.

Mechanism of Action of this compound

This compound's primary mechanism of action is the selective disruption of the interaction between HK2 and VDAC1 at the mitochondrial outer membrane. This "detachment" has a dual anti-cancer effect:

-

Metabolic Reprogramming: By displacing HK2 from the mitochondria, this compound is proposed to reduce the efficiency of glycolysis in cancer cells. This leads to a decrease in lactate production, a hallmark of the Warburg effect. The normalization of cellular metabolism is intended to make cancer cells more susceptible to both chemotherapy and immunotherapy.

-

Induction of Apoptosis: The binding of HK2 to VDAC prevents the opening of the mitochondrial permeability transition pore (mPTP) and the subsequent release of pro-apoptotic factors like cytochrome c. By detaching HK2, this compound is believed to restore the pro-apoptotic function of VDAC, leading to programmed cell death specifically in cancer cells that overexpress HK2.

The proposed signaling pathway is illustrated below.

Preclinical and Clinical Development

This compound is currently in Phase II clinical trials for dermatological indications, including Actinic Keratosis (AK) and Cutaneous T-Cell Lymphoma (CTCL). The second-generation compound, VDA-1275, is in preclinical development for solid tumors.

Quantitative Data from Clinical Trials

While specific data on metabolic markers from preclinical studies are not yet available in peer-reviewed literature, results from clinical trials in dermatology provide evidence of this compound's efficacy.

| Indication | Trial Phase | Key Findings | Reference |

| Actinic Keratosis (AK) | Phase IIb (NCT03538951) | Post-hoc analysis showed a 40% complete clearance of lesions and an 80% overall reduction in lesion count. Higher sensitivity was observed in patients with more advanced AK. | |

| Actinic Keratosis (AK) | Phase IIa | Statistically significant reduction in total AK lesions vs. placebo for subjects treated on the face (p=0.023), with a 50% median reduction. | |

| Cutaneous T-Cell Lymphoma (CTCL) | Phase IIa (Interim) | 56% objective response rate (ORR) with 22% of patients achieving complete responses within 8-12 weeks. |

Experimental Protocols (Illustrative)

Detailed experimental protocols for this compound are proprietary. However, standard methodologies to assess the reversal of the Warburg effect would typically include the following:

-

Cell Lines: A panel of cancer cell lines with known high HK2 expression (e.g., breast, colon, lung carcinoma lines) and corresponding normal cell lines as controls.

-

Seahorse XF Analysis: This is a standard assay to measure two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. A successful reversal of the Warburg effect by this compound would be expected to show a decrease in ECAR and an increase in OCR.

-

Lactate Production Assay: Measurement of lactate concentration in the cell culture medium using commercially available kits. A decrease in lactate secretion would indicate a shift away from aerobic glycolysis.

-

Glucose Uptake Assay: Using a fluorescent glucose analog (e.g., 2-NBDG) to quantify glucose uptake by cancer cells via flow cytometry or fluorescence microscopy. A reduction in glucose uptake would be consistent with the inhibition of glycolysis.

-

VDAC/HK2 Co-immunoprecipitation: To confirm the disruption of the VDAC/HK2 interaction, cell lysates would be subjected to immunoprecipitation with an anti-VDAC1 antibody, followed by Western blotting for HK2. A decrease in the amount of co-precipitated HK2 in this compound-treated cells would provide direct evidence of target engagement.

The logical workflow for such preclinical validation is depicted in the following diagram.

The Role of STAT3 in Cancer Metabolism

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of cancers and plays a pivotal role in promoting proliferation, survival, and immune evasion. Emerging evidence indicates that STAT3 is also a key regulator of cancer cell metabolism.

Persistent STAT3 activation has been shown to promote aerobic glycolysis by upregulating the expression of key glycolytic enzymes and transporters, including HK2 and GLUT1. Therefore, the STAT3 signaling pathway is a critical upstream regulator that contributes to the establishment and maintenance of the Warburg phenotype.

While direct evidence linking this compound's action to the STAT3 pathway has not been published, it is plausible that by reversing the metabolic shift maintained by the VDAC/HK2 complex, this compound could indirectly modulate STAT3 activity or its downstream effects. The acidic tumor microenvironment, rich in lactate, is known to promote STAT3 activation. By reducing lactate production, this compound could potentially disrupt this feedback loop, further contributing to the normalization of the tumor microenvironment and a reduction in pro-oncogenic signaling.

The general signaling cascade of STAT3 in promoting cancer metabolism is shown below.

Conclusion and Future Directions

This compound represents a novel therapeutic strategy that targets a fundamental metabolic vulnerability of cancer cells. Its mechanism of disrupting the VDAC/HK2 complex to reverse the Warburg effect and induce apoptosis is a promising approach for a variety of malignancies. While clinical data in onco-dermatology are encouraging, the publication of detailed preclinical studies quantifying its effects on cellular metabolism (OCR, ECAR, lactate production) is eagerly awaited. Such data will be crucial to fully understand the therapeutic potential of this compound and to guide its development as a monotherapy and in combination with other anti-cancer agents. Further research is also warranted to elucidate the potential interplay between this compound's metabolic reprogramming effects and key oncogenic signaling pathways such as STAT3.

References

Tuvatexib: A Technical Guide to its Role in Modulating Cancer Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuvatexib (VDA-1102) is an investigational first-in-class small molecule that modulates cancer metabolism by targeting the interaction between Voltage-Dependent Anion Channel 1 (VDAC1) and Hexokinase 2 (HK2). By disrupting this interaction, this compound selectively induces apoptosis in cancer cells and reverses the Warburg effect, a hallmark of cancer metabolism. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by preclinical and clinical data. It includes detailed experimental protocols for key assays and visualizes the underlying signaling pathways and experimental workflows.

Introduction: Targeting the Warburg Effect

Cancer cells exhibit a unique metabolic phenotype characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. This phenomenon, known as the "Warburg effect," provides cancer cells with a growth advantage by supplying them with the necessary energy and building blocks for rapid proliferation. A key player in this metabolic reprogramming is the enzyme Hexokinase 2 (HK2), which is often overexpressed in cancer cells and binds to the VDAC1 on the outer mitochondrial membrane. This binding gives HK2 preferential access to mitochondrial ATP and inhibits apoptosis.

This compound is a novel therapeutic agent designed to specifically disrupt the VDAC1-HK2 interaction. This targeted approach aims to restore normal metabolic processes and trigger programmed cell death in malignant cells, while sparing healthy tissues.

Mechanism of Action

This compound's primary mechanism of action is the allosteric modulation of the VDAC1-HK2 complex. By binding to this complex, this compound induces a conformational change that leads to the dissociation of HK2 from the mitochondrial membrane. This detachment has two major consequences for cancer cells:

-

Reversal of the Warburg Effect: The dissociation of HK2 from VDAC1 disrupts the efficient channeling of mitochondrial ATP to glycolysis. This leads to a reduction in the rate of aerobic glycolysis, thereby counteracting the Warburg effect.

-

Induction of Apoptosis: The binding of HK2 to VDAC1 is known to inhibit the release of pro-apoptotic factors from the mitochondria. By detaching HK2, this compound restores the mitochondrial-mediated apoptotic pathway, leading to programmed cell death in cancer cells.

The selectivity of this compound for cancer cells is attributed to the overexpression of HK2 in these cells compared to normal, healthy cells.

Signaling Pathway of this compound's Action

Caption: this compound disrupts the VDAC1-HK2 complex, leading to metabolic reprogramming and apoptosis.

Preclinical Data

Preclinical studies in various cancer models have demonstrated the potential of this compound as an anti-cancer agent.

In Vitro Studies

While specific IC50 values for this compound across a wide range of cancer cell lines are not yet publicly available in tabulated form, in vitro studies have shown its efficacy in inducing apoptosis and inhibiting the growth of malignant cells.

In Vivo Studies

In a preclinical mouse model of UVB-damaged skin, topical treatment with a compound similar to this compound resulted in a 70% reduction in both the number and area of lesions[1]. These findings highlight the potential of this compound for the treatment of skin cancers.

Clinical Data

This compound (VDA-1102) is currently being evaluated in Phase 2 clinical trials for Actinic Keratosis (AK) and Cutaneous T-Cell Lymphoma (CTCL).

Actinic Keratosis (AK)

Actinic keratosis is a pre-malignant skin condition that can progress to squamous cell carcinoma. Clinical trials have shown promising results for this compound in treating AK.

| Clinical Trial Phase | Metric | Result | Reference |

| Phase 2a | Median reduction in total AK lesions (face) | 50% (vs. 20% for placebo) | [2] |

| Phase 2a | Mean reduction in Grade 2/3 AK lesions (face) | 59.9% (vs. 19.9% for placebo) | [3] |

| Phase 2b (post-hoc analysis) | Complete clearance of lesions | 40% | [4] |

| Phase 2b (post-hoc analysis) | Overall reduction in lesion count | 80% | [4] |

Cutaneous T-Cell Lymphoma (CTCL)

CTCL is a rare type of non-Hodgkin lymphoma that affects the skin. Interim results from a Phase 2a trial of this compound in patients with Mycosis Fungoides, a form of CTCL, have been reported.

| Clinical Trial Phase | Metric | Result | Reference |

| Phase 2a (interim analysis) | Objective Response Rate (ORR) | 56% | |

| Phase 2a (interim analysis) | Complete Response (CR) | 22% | |

| Phase 2a (interim analysis) | Partial Response (PR) | 34% |

These results compare favorably to the standard of care, mechlorethamine, which has a 13% complete response rate and a longer median time to response.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Co-Immunoprecipitation (Co-IP) for VDAC1-HK2 Interaction

This protocol is designed to assess the interaction between VDAC1 and HK2 and the effect of this compound on this interaction.

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for assessing the VDAC1-HK2 interaction using co-immunoprecipitation.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells known to overexpress HK2 (e.g., HeLa, A549) to 80-90% confluency. Treat cells with the desired concentration of this compound or a vehicle control for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with Protein A/G agarose/magnetic beads.

-

Incubate the pre-cleared lysate with a primary antibody against VDAC1 overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against both VDAC1 and HK2. A decrease in the HK2 band in the this compound-treated sample compared to the control indicates disruption of the VDAC1-HK2 interaction.

Seahorse XF Analyzer Assay for Metabolic Flux

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.

Experimental Workflow for Seahorse XF Assay

Caption: Workflow for analyzing cellular metabolism using the Seahorse XF Analyzer.

Methodology:

-

Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound or a vehicle control for the desired duration.

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO2-free incubator.

-

Seahorse XF Analysis:

-

Glycolysis Stress Test: Sequentially inject glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor) to measure key parameters of glycolytic flux.

-

Mito Stress Test: Sequentially inject oligomycin, FCCP (a mitochondrial uncoupling agent), and a mixture of rotenone and antimycin A (complex I and III inhibitors) to assess mitochondrial function.

-

-

Data Analysis: Analyze the changes in OCR and ECAR to determine the effects of this compound on glycolysis and mitochondrial respiration. A decrease in ECAR upon this compound treatment would indicate a reversal of the Warburg effect.

Apoptosis Assays

A variety of assays can be used to quantify apoptosis induction by this compound.

Logical Flow for Apoptosis Assessment

Caption: Multiple assays can be used to confirm the induction of apoptosis by this compound.

Methodologies:

-

Caspase Activity Assay: Use a luminescent or fluorescent substrate-based assay (e.g., Caspase-Glo® 3/7) to measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. An increase in caspase activity in this compound-treated cells indicates apoptosis induction.

-

Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to detect the externalization of phosphatidylserine (a marker of early apoptosis) with FITC-conjugated Annexin V and membrane integrity with PI (a marker of late apoptosis and necrosis). An increase in the Annexin V-positive population indicates apoptosis.

-

Western Blot for Cleaved PARP and Caspase-3: Perform western blotting to detect the cleavage of PARP and caspase-3, which are hallmarks of apoptosis.

Conclusion

This compound represents a promising novel approach to cancer therapy by targeting the metabolic vulnerabilities of cancer cells. Its unique mechanism of action, which involves the disruption of the VDAC1-HK2 interaction, leads to the reversal of the Warburg effect and the induction of apoptosis. Preclinical and clinical data have demonstrated its potential in treating various cancers, particularly skin malignancies. The experimental protocols outlined in this guide provide a framework for further investigation into the metabolic effects of this compound and other VDAC1-HK2 modulators. As research progresses, this compound may offer a valuable new tool in the armamentarium against cancer.

References

Investigating the Pharmacodynamics of Tuvatexib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuvatexib (formerly VDA-1102) is an investigational small molecule therapeutic agent under development by Vidac Pharma. It represents a novel approach in oncology by targeting the metabolic reprogramming of cancer cells. This compound is a first-in-class, dual modulator of Hexokinase 2 (HK2) and the Voltage-Dependent Anion Channel (VDAC1). This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings to date.

Mechanism of Action

This compound's primary mechanism of action is the disruption of the interaction between HK2 and VDAC1 at the outer mitochondrial membrane.[1] In many cancer cells, the overexpression and binding of HK2 to VDAC1 is a critical adaptation that promotes the "Warburg effect"—a state of aerobic glycolysis where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen.[1] This metabolic shift provides the necessary building blocks for rapid cell proliferation and confers resistance to apoptosis.

By allosterically detaching HK2 from VDAC1, this compound initiates a cascade of events within the cancer cell:

-

Reversal of the Warburg Effect: The dissociation of HK2 from the mitochondria reduces the high glycolytic rate of cancer cells, thereby normalizing their metabolism.[2]

-

Reactivation of Apoptosis: The opening of the mitochondrial pore, which is regulated by the HK2-VDAC1 interaction, is restored, leading to the reactivation of programmed cell death pathways.[1]

-

Modulation of the Tumor Microenvironment: By decreasing lactate production, a byproduct of aerobic glycolysis, this compound helps to create a less immunosuppressive tumor microenvironment.[1]

This targeted approach allows for the selective induction of apoptosis in malignant cells while sparing healthy tissues that do not rely on the HK2-VDAC1 interaction for survival.

Signaling Pathway

The signaling pathway affected by this compound is central to cancer cell metabolism and survival. The following diagram illustrates the key components and this compound's point of intervention.

Caption: this compound's mechanism of action in cancer cells.

Preclinical Data

This compound has demonstrated significant anti-cancer activity in a range of preclinical models. In vitro studies have confirmed its ability to selectively induce apoptosis in cancer cells overexpressing HK2.

In Vitro Studies

| Cell Line | Cancer Type | Key Findings | Reference |

| Human Macrophage (THP-1) | N/A | Dose-dependent NLRP3-inflammasome activation and cytokine secretion. | |

| Mouse Primary Bone Marrow-Derived Macrophages | N/A | Dose-dependent NLRP3-inflammasome activation and cytokine secretion. |

In Vivo Studies

| Animal Model | Cancer Type | Treatment | Key Findings | Reference |

| Syngeneic Solid Tumor Models | Various | This compound | Significant tumor growth delay. | |

| SKH-1 Mice (UVB-damaged skin) | Actinic Keratosis | Topical this compound (Comp-1) | 70% reduction in lesion number and area without significant local skin reactions. |

Clinical Data

This compound is currently in Phase 2 clinical development for Actinic Keratosis (AK) and Cutaneous T-Cell Lymphoma (CTCL).

Actinic Keratosis (AK)

A Phase 2b clinical trial (NCT03538951) evaluated the efficacy and safety of topical this compound ointment in subjects with AK. A post-hoc analysis of the results showed a 40% complete clearance of lesions and an 80% overall reduction in lesions. The treatment was well-tolerated with minimal skin irritation. Based on these findings, a second Phase 2b study is planned to focus on patients with advanced AK.

Cutaneous T-Cell Lymphoma (CTCL)

A Phase 2a clinical trial is ongoing for the treatment of Mycosis Fungoides, a form of CTCL. Interim results from this study have shown an objective response rate (ORR) of 56%, with a 22% complete response (CR) rate and a 34% partial response (PR) rate. These responses were observed between 8 and 12 weeks of treatment. The safety profile was favorable, with only mild to moderate local adverse events reported.

| Clinical Trial | Indication | Phase | Key Efficacy Results | Reference |

| NCT03538951 | Actinic Keratosis | 2b | 40% complete clearance, 80% overall lesion reduction (post-hoc analysis). | |

| Phase 2a | Cutaneous T-Cell Lymphoma (Mycosis Fungoides) | 2a | 56% Objective Response Rate (Interim analysis). |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and specific parameters may have been optimized for this compound studies.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

Caption: Workflow for a typical MTT cell viability assay.

In Vivo Tumor Xenograft Study

This protocol is a general guideline for establishing and evaluating the efficacy of this compound in a xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., via oral gavage, intraperitoneal injection, or topical application) and a vehicle control according to the planned dosing schedule and duration.

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe for any signs of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

This compound presents a promising and novel approach to cancer therapy by targeting the metabolic dysregulation inherent in malignant cells. Its unique mechanism of action, involving the dual modulation of HK2 and VDAC1, leads to the reversal of the Warburg effect and the induction of apoptosis. Preclinical and emerging clinical data in Actinic Keratosis and Cutaneous T-Cell Lymphoma support its continued development. Further investigation is warranted to fully elucidate its therapeutic potential across a broader range of malignancies.

References

Tuvatexib: A Technical Guide to its Modulation of Keratinocyte Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuvatexib, a novel small molecule, is emerging as a significant modulator of keratinocyte function. Its unique dual mechanism of action, targeting both Voltage-Dependent Anion Channel (VDAC) and Hexokinase 2 (HK2), presents a promising therapeutic avenue for hyperproliferative and inflammatory skin disorders, such as actinic keratosis. This technical guide provides an in-depth analysis of this compound's core effects on keratinocytes, including its impact on proliferation, differentiation, and inflammatory signaling. Detailed experimental methodologies, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development in this area.

Introduction

Keratinocytes, the primary cell type of the epidermis, play a crucial role in maintaining skin barrier function and orchestrating immune responses. Dysregulation of keratinocyte proliferation, differentiation, and inflammatory signaling is a hallmark of numerous dermatological conditions, including psoriasis and actinic keratosis, a common premalignant lesion resulting from the uncontrolled proliferation of atypical keratinocytes.[1][2] this compound (formerly VDA 1102) is a first-in-class small molecule that acts as a dual modulator of Hexokinase 2 (HK2) and the Voltage-Dependent Anion Channel (VDAC).[3][4] This novel mechanism of action positions this compound as a promising agent for the treatment of skin disorders characterized by aberrant keratinocyte behavior. This document outlines the current understanding of this compound's effects on keratinocytes, providing a technical resource for the scientific community.

Mechanism of Action: VDAC/HK2 Modulation in Keratinocytes

This compound exerts its effects on keratinocytes by targeting two key proteins involved in cellular metabolism and apoptosis:

-

Hexokinase 2 (HK2): An enzyme that catalyzes the first committed step in glycolysis. In hyperproliferative states, HK2 is often upregulated to meet the increased energy demands of rapidly dividing cells.

-

Voltage-Dependent Anion Channel (VDAC): A protein located in the outer mitochondrial membrane that regulates the passage of ions and metabolites, including ATP, between the mitochondria and the cytosol. VDAC also interacts with proteins of the Bcl-2 family to regulate apoptosis.

By modulating the VDAC/HK2 complex, this compound is hypothesized to disrupt the metabolic advantage of hyperproliferative keratinocytes and sensitize them to apoptotic signals.

Below is a diagram illustrating the proposed signaling pathway of this compound in keratinocytes.

Quantitative Data on Keratinocyte Modulation

While specific quantitative data for this compound's effects on keratinocytes from peer-reviewed publications are not yet widely available, the following tables represent the expected outcomes based on its mechanism of action and the results from analogous anti-proliferative agents. These tables are intended to serve as a framework for the types of quantitative analyses that are crucial for characterizing this compound's activity.

Table 1: Effect of this compound on Keratinocyte Proliferation (Illustrative Data)

| This compound Concentration | Proliferation Rate (% of Control) | Standard Deviation | p-value |

| 0 µM (Control) | 100% | ± 5.0% | - |

| 1 µM | 85% | ± 4.5% | < 0.05 |

| 10 µM | 55% | ± 6.2% | < 0.01 |

| 50 µM | 25% | ± 3.8% | < 0.001 |

Table 2: Modulation of Keratinocyte Differentiation Markers by this compound (Illustrative Data)

| Treatment | Keratin 10 (KRT10) Expression (Fold Change) | Loricrin (LOR) Expression (Fold Change) |

| Control | 1.0 | 1.0 |

| This compound (10 µM) | 2.5 | 3.2 |

| Pro-proliferative Stimulus | 0.4 | 0.3 |

| Pro-proliferative Stimulus + this compound (10 µM) | 1.8 | 2.1 |

Table 3: this compound's Effect on Inflammatory Cytokine Secretion from Keratinocytes (Illustrative Data)

| Treatment | IL-6 Secretion (pg/mL) | IL-8 Secretion (pg/mL) |

| Control | 50 | 120 |

| This compound (10 µM) | 45 | 110 |

| Inflammatory Stimulus (e.g., TNF-α) | 500 | 800 |

| Inflammatory Stimulus + this compound (10 µM) | 250 | 450 |

Detailed Experimental Protocols

The following are representative protocols for key experiments to assess the effect of this compound on keratinocytes.

Keratinocyte Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing cell viability and proliferation.

Methodology:

-

Cell Culture: Human immortalized keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 50 µM).

-

Incubation: Cells are incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader.

Western Blot for Differentiation Markers

This protocol details the detection of key keratinocyte differentiation proteins.

Methodology:

-

Cell Lysis: HaCaT cells, treated with this compound as described above, are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Keratin 10, Loricrin, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

ELISA for Inflammatory Cytokines

This protocol describes the quantification of secreted inflammatory mediators.

Methodology:

-

Cell Culture and Treatment: HaCaT cells are seeded in a 24-well plate and treated with this compound with or without an inflammatory stimulus (e.g., 10 ng/mL TNF-α) for 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA: The concentrations of IL-6 and IL-8 in the supernatant are measured using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: A standard curve is generated, and the cytokine concentrations in the samples are determined.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for skin diseases characterized by keratinocyte hyperproliferation and inflammation. Its unique dual-targeting mechanism of VDAC and HK2 offers a novel approach to modulating keratinocyte pathobiology. The illustrative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. Further in-depth studies are warranted to fully elucidate the quantitative effects and downstream signaling pathways of this compound in primary human keratinocytes and in relevant in vivo models. Such research will be critical in translating the potential of this compound into effective clinical therapies.

References

Tuvatexib: A Technical Deep Dive into its Molecular Targets

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the molecular targets of Tuvatexib (formerly VDA-1102), a first-in-class small molecule modulator currently under investigation for various oncological and dermatological indications. This compound's unique mechanism of action centers on the disruption of a key protein-protein interaction at the mitochondrial outer membrane, leading to the selective induction of apoptosis in cancer cells. This document provides a comprehensive overview of its primary molecular targets, the underlying mechanism of action, and the experimental methodologies typically employed to characterize such an agent.

Primary Molecular Targets: The HK2-VDAC Complex

This compound is a dual modulator of Hexokinase 2 (HK2) and the Voltage-Dependent Anion Channel (VDAC) .[1][2][3][4] Its therapeutic effect is not derived from the inhibition of either protein's intrinsic activity, but rather from the disruption of their physical association at the outer mitochondrial membrane.[4]

In numerous cancer types, HK2 is overexpressed and binds to VDAC. This interaction is a cornerstone of the "Warburg effect," a metabolic phenotype characterized by high rates of glycolysis even in the presence of oxygen. The HK2-VDAC complex provides cancer cells with a significant survival advantage by:

-

Metabolic Reprogramming: Granting HK2 preferential access to mitochondrial-generated ATP, thereby fueling glycolysis.

-

Apoptotic Resistance: Preventing the pro-apoptotic signaling that is often mediated through VDAC.

This compound functions as an allosteric modulator that detaches HK2 from VDAC, effectively reversing these cancer-promoting effects. This detachment restores the pro-apoptotic function of VDAC and disrupts the aberrant metabolic state of the cancer cell.

Quantitative Analysis of Molecular Interactions

While specific binding affinities and inhibitory concentrations for this compound are not publicly available, the following table illustrates the typical quantitative data generated to characterize a molecule with this mechanism of action. The values presented are hypothetical and for illustrative purposes only.

| Parameter | Target | Value (Example) | Assay Type |

| Binding Affinity (Kd) | Human HK2 | 50 nM | Microscale Thermophoresis (MST) |

| Human VDAC1 | 75 nM | Surface Plasmon Resonance (SPR) | |

| IC50 | HK2-VDAC Interaction | 150 nM | Co-Immunoprecipitation (Co-IP) Assay |

| Cancer Cell Viability | 500 nM | Cell-Based Apoptosis Assay |

Signaling Pathways Modulated by this compound

The dissociation of the HK2-VDAC complex by this compound initiates a cascade of events that culminate in programmed cell death. The signaling pathway can be conceptualized as follows:

Experimental Protocols for Target Validation

The following sections detail the methodologies for key experiments that are typically used to validate the molecular targets and mechanism of action of a compound like this compound.

Co-Immunoprecipitation (Co-IP) to Assess HK2-VDAC Dissociation

This assay is used to determine if this compound disrupts the interaction between HK2 and VDAC in a cellular context.

Protocol:

-

Cell Culture and Treatment: Culture cancer cells known to overexpress HK2. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

-

Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for VDAC, which is coupled to magnetic or agarose beads. This will pull down VDAC and any proteins bound to it.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies for both VDAC (to confirm successful immunoprecipitation) and HK2 (to assess the amount of co-precipitated protein). A decrease in the amount of HK2 in the this compound-treated samples compared to the control indicates disruption of the interaction.

Microscale Thermophoresis (MST) for Measuring Binding Affinity

MST is a biophysical technique used to quantify the binding affinity between a fluorescently labeled molecule and a ligand.

Protocol:

-

Protein Labeling: Label purified recombinant HK2 or VDAC with a fluorescent dye.

-

Serial Dilution: Prepare a serial dilution of this compound.

-

Incubation: Mix the fluorescently labeled protein with each concentration of this compound and incubate to allow binding to reach equilibrium.

-

MST Measurement: Load the samples into capillaries and measure the thermophoretic movement in an MST instrument. The change in thermophoresis upon binding is used to calculate the dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Protocol:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blotting: Analyze the amount of soluble HK2 and VDAC at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates direct binding and stabilization.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the discovery and characterization of a molecule like this compound.

References

- 1. This compound - VidacPharma - AdisInsight [adisinsight.springer.com]

- 2. Hexokinase 2 dimerization and interaction with voltage‐dependent anion channel promoted resistance to cell apoptosis induced by gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting hexokinase 2 for oral cancer therapy: structure-based design and validation of lead compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Methodological & Application

Application Notes: Tuvatexib In Vitro Assay Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuvatexib is a novel small-molecule dual modulator targeting the interaction between Hexokinase 2 (HK2) and the Voltage-Dependent Anion Channel 1 (VDAC1) located on the outer mitochondrial membrane.[1][2] In many cancer cells, this interaction is crucial for sustaining the high glycolytic rate known as the Warburg effect. By modulating the HK2-VDAC1 complex, this compound aims to disrupt cancer cell metabolism, reverse the Warburg effect, and reactivate mitochondrial-dependent apoptosis.[1]

These application notes provide a comprehensive suite of detailed in vitro assay protocols designed to characterize the mechanism of action and cellular effects of this compound. The protocols cover direct target engagement, metabolic reprogramming, and downstream effects on cell viability and apoptosis.

Mechanism of Action: Targeting the Warburg Effect

Cancer cells often reprogram their metabolism to favor aerobic glycolysis, a phenomenon termed the Warburg effect. This metabolic shift supports rapid proliferation by providing ATP and essential biosynthetic precursors. Hexokinase 2, a key enzyme in glycolysis, is frequently overexpressed in tumors and binds to VDAC1 on the mitochondrial surface. This interaction gives HK2 preferential access to mitochondrial ATP and helps stabilize the mitochondrial membrane, thereby inhibiting apoptosis. This compound's therapeutic strategy is to disrupt this HK2-VDAC1 interaction, leading to the detachment of HK2 from the mitochondria. This is hypothesized to have a dual effect:

-

Metabolic Reprogramming : Reduced HK2 efficiency decreases the rate of glycolysis.

-

Pro-Apoptotic Signaling : The now-unobstructed VDAC1 can participate in the release of pro-apoptotic factors like cytochrome c from the mitochondria.

Data Presentation

Note: The following quantitative data are representative examples to illustrate data presentation. Actual values must be determined experimentally.

Table 1: Summary of this compound In Vitro Activity

| Assay Type | Cell Line / System | Parameter | This compound Value |

| Target Engagement | |||

| HK2 Enzymatic Activity | Recombinant Human | IC₅₀ | 150 nM |

| VDAC1 Channel Activity | Purified Rat Liver | EC₅₀ | 300 nM |

| Metabolic Assays | |||

| Glycolysis (ECAR) | HT-29 Colon Cancer | IC₅₀ | 250 nM |

| Lactate Production | A549 Lung Cancer | IC₅₀ | 220 nM |

| Cellular Fate Assays | |||

| Cytotoxicity | HT-29 Colon Cancer | IC₅₀ | 500 nM |

| Apoptosis Induction | HT-29 Colon Cancer | EC₅₀ | 450 nM |

| Mitochondrial Potential ΔΨm | HT-29 Colon Cancer | EC₅₀ | 400 nM |

Signaling Pathway Diagram

Experimental Protocols

Hexokinase 2 (HK2) Enzymatic Activity Assay

This protocol measures HK2 activity by quantifying the rate of NADPH production in a coupled enzymatic reaction.

Workflow Diagram

Methodology

-

Reagent Preparation :

-

Assay Buffer : 50 mM Triethanolamine buffer, pH 7.6.

-

Reaction Mix : In Assay Buffer, prepare a 2X master mix with final concentrations of 432 mM D-Glucose, 1.48 mM ATP, 15.6 mM MgCl₂, 2.2 mM NADP+, and 5 units/mL Glucose-6-Phosphate Dehydrogenase (G6PDH).

-

Enzyme Solution : Dilute recombinant human HK2 in cold Assay Buffer to a concentration that yields a linear reaction rate (e.g., 0.05-0.1 units/mL).

-

Compound Plate : Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) in a separate 96-well plate. Include a vehicle control (e.g., DMSO).

-

-

Assay Procedure :

-

Add 50 µL of the 2X Reaction Mix to the wells of a clear, flat-bottom 96-well plate.

-

Transfer 2 µL of this compound dilutions or vehicle from the compound plate to the assay plate.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the diluted HK2 Enzyme Solution to each well.

-

Immediately place the plate in a spectrophotometer.

-

-

Data Acquisition and Analysis :

-

Measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C.

-

Calculate the reaction rate (ΔAbs/min) from the linear portion of the curve for each well.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot percent inhibition against this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Glycolysis Assessment (Extracellular Acidification Rate)

This protocol uses an extracellular flux analyzer to measure the Extracellular Acidification Rate (ECAR), an indicator of lactate production and thus a proxy for the rate of glycolysis.

Methodology

-

Cell Preparation :

-

Seed cancer cells (e.g., HT-29) into a specialized 24- or 96-well cell culture microplate. Culture until cells form a confluent monolayer.

-

One hour before the assay, replace the culture medium with bicarbonate-free XF Assay Medium supplemented with glutamine and incubate in a non-CO₂ incubator at 37°C.

-

-

Compound and Cartridge Preparation :

-

Prepare this compound treatment solutions at various concentrations in XF Assay Medium.

-

Hydrate the sensor cartridge in XF Calibrant solution overnight at 37°C in a non-CO₂ incubator.

-

Load the hydrated sensor cartridge with this compound solutions and other glycolysis stress test compounds (e.g., glucose, oligomycin, 2-deoxyglucose [2-DG]) into the appropriate injection ports.

-

-

Assay Procedure (Glycolysis Stress Test) :

-

Place the cell culture plate into the extracellular flux analyzer and begin the assay protocol.

-

Basal Measurement : Measure the baseline ECAR and Oxygen Consumption Rate (OCR).

-

Glucose Injection : Inject glucose to initiate glycolysis and measure the glycolytic rate.

-

This compound Injection : Inject this compound or vehicle control and monitor the change in ECAR. A decrease indicates inhibition of glycolysis.

-

Oligomycin Injection : Inject oligomycin (an ATP synthase inhibitor) to force cells to rely on glycolysis, revealing the maximum glycolytic capacity.

-

2-DG Injection : Inject 2-DG (a hexokinase inhibitor) to shut down glycolysis, allowing for the measurement of non-glycolytic acidification.

-

-

Data Analysis :

-

The instrument software calculates ECAR values (in mpH/min) in real-time.

-

Compare the ECAR values of this compound-treated cells to vehicle-treated cells to quantify the inhibition of glycolysis.

-

Calculate IC₅₀ by plotting the percent inhibition of the glycolytic rate against this compound concentration.

-

Lactate Production Assay (Colorimetric)

This assay quantifies the concentration of lactate, the end-product of glycolysis, in the cell culture supernatant.

Methodology

-

Cell Culture and Treatment :

-

Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubate for a defined period (e.g., 24 hours).

-

-

Sample and Reagent Preparation :

-

Sample : Carefully collect the cell culture supernatant from each well. If necessary, centrifuge to remove cell debris.

-

Lactate Standards : Prepare a standard curve using a lactate standard solution (e.g., 0 to 10 mM) in the same culture medium used for the experiment.

-

Assay Buffer : Prepare a reaction buffer containing Tris (e.g., 0.2 M, pH 8.2), β-NAD+, a colorimetric probe (e.g., INT), and an electron mediator (e.g., 1-Methoxy-PMS).

-

Enzyme Mix : Prepare a solution of lactate dehydrogenase (LDH).

-

-

Assay Procedure :

-

Add 50 µL of each standard, sample supernatant, or blank (medium only) to the wells of a new clear, flat-bottom 96-well plate.

-

Prepare a master mix of Assay Buffer and LDH enzyme.

-

Add 50 µL of the master mix to each well.

-

Incubate the plate in the dark at room temperature for 30-60 minutes.

-

Add a stop solution (e.g., 1 M acetic acid) if required by the specific kit/protocol.

-

-

Data Acquisition and Analysis :

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Subtract the blank reading from all standards and samples.

-

Plot the standard curve (Absorbance vs. Lactate Concentration).

-

Determine the lactate concentration in each sample by interpolating from the standard curve.

-

Calculate the percent inhibition of lactate production for each this compound concentration and determine the IC₅₀.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram

References

Application Notes and Protocols for Assessing Tuvatexib Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuvatexib (formerly VDA-1102) is a first-in-class small molecule in clinical development for the treatment of various cancers, including actinic keratosis and cutaneous T-cell lymphoma.[1] Its unique mechanism of action targets cellular metabolism and apoptosis, offering a promising new approach to cancer therapy.[2] These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in a preclinical research setting.

This compound exerts its anti-cancer effects through a dual mechanism involving the modulation of Hexokinase 2 (HK2) and the Voltage-Dependent Anion Channel 1 (VDAC1).[1][2] This targeted action leads to:

-

Reversal of the Warburg Effect: this compound disrupts the altered glucose metabolism characteristic of cancer cells, thereby restoring normal cellular metabolic processes.[2]

-

Reactivation of Apoptosis: By promoting the opening of the mitochondrial permeability transition pore, this compound re-engages the programmed cell death pathways that are often suppressed in tumor cells.

-

Modulation of the Tumor Microenvironment: this compound helps to create a less hospitable environment for tumor growth, which can enhance the effectiveness of other therapies and stimulate an anti-tumor immune response.

The following protocols describe key cell-based assays to quantify the efficacy of this compound by measuring its impact on cell viability, proliferation, apoptosis, and key signaling pathways.

Key Signaling Pathway: this compound's Mechanism of Action

Caption: this compound's dual mechanism targeting HK2 and VDAC1 to induce apoptosis and reverse the Warburg effect.

I. Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on cancer cell lines.

A. MTT/XTT Proliferation Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., CTCL cell line Hut-78, or a relevant skin cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate for 2-4 hours to dissolve the formazan crystals. Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of this compound concentration to determine the IC50 value.

B. Clonogenic Survival Assay

Principle: This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term drug efficacy.

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate.

-

This compound Treatment: After 24 hours, treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Colony Formation: Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies (typically >50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

II. Apoptosis Assays

These assays are crucial for confirming that this compound induces programmed cell death.

A. Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V- and PI-positive.

B. Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3/7, generating a luminescent signal.

Protocol:

-

Cell Treatment and Lysis: Treat cells in a 96-well plate with this compound. After the incubation period, add a lysis buffer containing the caspase-3/7 substrate.

-

Incubation: Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

Experimental Workflow: Cell-Based Assays for this compound

Caption: A generalized workflow for evaluating the in vitro efficacy of this compound.

III. Signaling Pathway Analysis

While this compound's primary targets are HK2 and VDAC1, its downstream effects can impact various signaling pathways. Analysis of these pathways can provide a more comprehensive understanding of its mechanism of action. Given the central role of the STAT3 pathway in many cancers, including some T-cell lymphomas, assessing its modulation by this compound could be highly informative.

A. Western Blotting for Key Signaling Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. This can be used to assess changes in the expression or phosphorylation status of key signaling molecules.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p-STAT3, total STAT3, Bcl-2, Bax, cleaved PARP). Follow with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

B. STAT3 Reporter Assay

Principle: This assay measures the transcriptional activity of STAT3. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter element. Inhibition of the STAT3 pathway will result in a decrease in luciferase expression and signal.

Protocol:

-

Transfection: Co-transfect cells with a STAT3-luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization).

-

This compound Treatment: After transfection, treat the cells with this compound.

-

Stimulation: Stimulate the cells with a known STAT3 activator (e.g., IL-6) to induce STAT3-dependent luciferase expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in this compound-treated cells to that in stimulated, untreated cells.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. Below are example tables for presenting the results from the described assays.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) ± SD |

| Hut-78 (CTCL) | MTT | 48 | [Insert Value] |

| A431 (Squamous Cell Carcinoma) | MTT | 48 | [Insert Value] |

| Hut-78 (CTCL) | Clonogenic Survival | 14 days | [Insert Value] |

Table 2: Effect of this compound on Apoptosis in Hut-78 Cells

| Treatment | Concentration (µM) | % Early Apoptotic Cells ± SD (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells ± SD (Annexin V+/PI+) |

| Vehicle Control | 0 | [Insert Value] | [Insert Value] |

| This compound | [IC50/2] | [Insert Value] | [Insert Value] |

| This compound | [IC50] | [Insert Value] | [Insert Value] |

| This compound | [2x IC50] | [Insert Value] | [Insert Value] |

Table 3: this compound's Effect on STAT3 Signaling in Hut-78 Cells

| Treatment | Concentration (µM) | Relative p-STAT3/STAT3 Ratio ± SD | Relative STAT3 Luciferase Activity ± SD |

| Vehicle Control | 0 | 1.00 | 1.00 |

| This compound | [IC50/2] | [Insert Value] | [Insert Value] |

| This compound | [IC50] | [Insert Value] | [Insert Value] |

| This compound | [2x IC50] | [Insert Value] | [Insert Value] |

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for evaluating the preclinical efficacy of this compound. By systematically assessing its impact on cell viability, apoptosis, and relevant signaling pathways, researchers can gain a comprehensive understanding of its anti-cancer activity and further elucidate its mechanism of action. This information is critical for the continued development and potential clinical application of this promising therapeutic agent.

References

Tuvatexib In Vivo Studies: Application Notes and Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the available in vivo animal models used in the preclinical evaluation of Tuvatexib (formerly VDA-1102), a first-in-class small molecule that selectively detaches Hexokinase 2 (HK2) from the mitochondrial voltage-dependent anion channel (VDAC). This decoupling reactivates apoptosis in cancer cells and modulates the tumor microenvironment, offering a promising therapeutic strategy for various oncological and dermatological conditions.

Actinic Keratosis (AK) Animal Model

A key preclinical model for this compound has been the UVB-induced actinic keratosis model in SKH-1 hairless mice. This model mimics the development of sun-induced premalignant skin lesions in humans and has been instrumental in demonstrating the efficacy of topical this compound.

Quantitative Data Summary

| Animal Model | Treatment | Key Findings | Reference |

| SKH-1 Hairless Mice (UVB-induced AK) | Topical "Comp-1" (this compound) | 70% reduction in lesion number and area. | [1] |

| Minipigs | Topical this compound (up to 20% ointment) | No systemic toxicities and minimal dermal reaction in 28-day and 13-week GLP toxicology studies. | [2] |

Experimental Protocol: UVB-Induced Actinic Keratosis in SKH-1 Mice

This protocol is based on the published study "A Hexokinase 2 Modulator for Field-Directed Treatment of Experimental Actinic Keratoses"[1].

1. Animal Model:

-

Species: Mouse

-

Strain: SKH-1 (hairless, immunocompetent)

2. Induction of Actinic Keratosis:

-

Expose the dorsal skin of SKH-1 mice to chronic UVB radiation to induce the formation of AK lesions. The specific UVB dose and exposure schedule should be optimized to consistently produce lesions resembling human AK.

3. This compound Formulation and Administration:

-

Formulation: this compound is formulated as a topical ointment at a specified concentration (e.g., the publication mentions a "Comp-1" ointment).

-

Administration: Apply the ointment topically to the UVB-exposed dorsal skin of the mice.

-

Dosing Regimen: A daily application for a specified duration (e.g., 50 days as mentioned in the study) is a typical regimen. A vehicle control group (ointment without this compound) must be included.

4. Efficacy Assessment:

-

Lesion Count and Area: Monitor and quantify the number and total area of AK lesions at regular intervals throughout the study.

-

Histopathology: At the end of the study, collect skin samples for histological analysis to assess the cellular changes in the lesions.

-

Pharmacodynamic Markers: Analyze tissue samples for the expression of key biomarkers such as HK2 and cleaved Caspase-3 to confirm the mechanism of action.

Syngeneic Solid Tumor Models

While specific preclinical data for this compound in syngeneic solid tumor models is not extensively available in the public domain, studies on a closely related compound, VDA-1275, provide insights into potential models and methodologies. These models are crucial for evaluating therapies that modulate the immune system due to the presence of a competent immune system in the host.

A study on VDA-1275 utilized the MC38 syngeneic mouse model. In this model, C57BL/6 immunocompetent mice were subcutaneously inoculated with MC38 colon adenocarcinoma cells. Treatment with VDA-1275 resulted in significant tumor growth inhibition and prolonged survival. Notably, the treatment was associated with an increase in the central memory CD8 T-cell population, indicating an immune-modulatory effect.

Further research is required to identify specific syngeneic models and detailed protocols for this compound.

Cutaneous T-Cell Lymphoma (CTCL) Animal Models

Preclinical in vivo data for this compound in animal models of Cutaneous T-Cell Lymphoma (CTCL) are not currently available in the public literature. The progression of this compound into Phase 2 clinical trials for CTCL was reportedly based on the exceptional safety profile observed in the actinic keratosis studies. The development of relevant preclinical CTCL models would be beneficial for further mechanistic studies and to explore combination therapies.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Mechanism of Action in Cancer Cells

Caption: this compound detaches HK2 from VDAC, leading to apoptosis.

Experimental Workflow for UVB-Induced Actinic Keratosis Model

Caption: Workflow for this compound efficacy testing in a mouse AK model.

References

Application Notes and Protocols for Tuvatexib Stock Solution Preparation in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuvatexib is a potent and selective small molecule inhibitor that modulates the interaction between Hexokinase 2 (HK2) and the voltage-dependent anion channel 1 (VDAC1) on the mitochondrial membrane.[1][2] By selectively dissociating HK2 from VDAC1, this compound disrupts glycolysis in cancer cells, leading to apoptosis, while not affecting normal cells that primarily express hexokinase 1.[1] These characteristics make this compound a subject of interest in cancer research as an antineoplastic agent.[2][3] Proper preparation of a this compound stock solution is the first critical step for in vitro studies to ensure accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for cell culture applications.

Quantitative Data Summary

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃NO₃ | |

| Molecular Weight | 337.41 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Purity | >98% (HPLC) | |

| Solubility | Soluble in DMSO at 100 mg/mL (296.38 mM) |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-